molecular formula C19H14O2 B1609019 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one CAS No. 57221-63-3

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Cat. No. B1609019
CAS RN: 57221-63-3
M. Wt: 274.3 g/mol
InChI Key: VUXHIPRYBOEAAE-UHFFFAOYSA-N
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Description

This compound, also known as (2E)-3-(4-hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, has a CAS Number of 57221-63-3 and a molecular weight of 274.32 .


Molecular Structure Analysis

The molecular formula of this compound is C19H14O2 . The InChI code is 1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+ .


Physical And Chemical Properties Analysis

This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.

Scientific Research Applications

Synthesis and Structure Analysis

The chalcone derivative 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one has been synthesized using the Claisen Schmidt condensation reaction method, which is a key method in organic chemistry for forming carbon-carbon bonds. This compound exhibits interesting structural properties, as determined through methods like nuclear magnetic resonance spectroscopy and single-crystal X-ray diffraction (Maragatham et al., 2019).

Photophysical and Energy Transfer Properties

In a study focused on photophysical and energy transfer properties, novel oxy-naphthylchalcone appended cyclotriphosphazene derivatives were synthesized. These derivatives show efficient intramolecular fluorescence resonance energy transfer (FRET), which is a significant phenomenon in the development of fluorescent probes and sensors (İbİŞoĞlu et al., 2020).

Potential Therapeutic Uses

Chalcones like 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one have shown a wide spectrum of medical applications. They are effective in vivo as anti-tumor promoting agents, cell proliferating inhibitors, and chemo-preventing agents. The synthesis and molecular structure investigation of such compounds have been reported, indicating potential therapeutic uses (Barakat et al., 2015).

Nonlinear Optical Properties

Chalcone-based molecules, including compounds like 3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one, have been studied for their nonlinear optical properties. Techniques such as Z-scan and hyper-Rayleigh scattering were used to explore their two-photon absorption cross-sections and molecular electronic hyperpolarizability, making them candidates for applications in optical tuning (Abegão et al., 2019).

Molecular Interactions and Drug Design

The compound's potential in drug design is highlighted through studies on its molecular interactions. Molecular docking results suggest inhibitory activity against specific enzymes, hinting at its potential as an anti-diabetic compound. This aspect of the compound is critical for designing drugs with specific targets (Barakat et al., 2015).

Safety And Hazards

The compound has been labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

(E)-3-(4-hydroxyphenyl)-1-naphthalen-2-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14O2/c20-18-10-5-14(6-11-18)7-12-19(21)17-9-8-15-3-1-2-4-16(15)13-17/h1-13,20H/b12-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXHIPRYBOEAAE-KPKJPENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Hydroxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H Sharma, B Raju, G Narendra, M Kumar… - Journal of Molecular …, 2023 - Elsevier
Cytochrome P4501B1 (CYP1B1) is reported to be overexpressed in various malignancies including ovarian, lung, lymph, and breast cancers. The overexpression of this enzyme is …
Number of citations: 1 www.sciencedirect.com
F Zhao, QJ Zhao, JX Zhao, DZ Zhang, QY Wu… - Chemistry of Natural …, 2013 - Springer
A library of sixty-five chalcones was prepared for screening against the protein phosphatase, cdc25B. From this library, thirteen compounds were found having good inhibitory activity. …
Number of citations: 19 link.springer.com

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